N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide
Description
N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a methylimidazole moiety, and a cyclopropylpropanamide backbone
Properties
IUPAC Name |
N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c1-11(12-3-4-12)17(22)20-15(16-19-9-10-21(16)2)13-5-7-14(18)8-6-13/h5-12,15H,3-4H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLPQBWECWDDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(=O)NC(C2=CC=C(C=C2)Br)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with 1-methylimidazole in the presence of a base such as potassium carbonate to form the intermediate 4-bromophenyl-(1-methylimidazol-2-yl)methanol.
Cyclopropylpropanamide Formation: The intermediate is then reacted with cyclopropylcarbonyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide exerts its effects depends on its application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and imidazole groups can participate in binding interactions, while the cyclopropyl group may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide
- N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide
Uniqueness
N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro- analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s binding affinity and specificity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
